N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Description
The compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their antibacterial properties and are used in various therapeutic areas .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .Molecular Structure Analysis
The molecular structure of the compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed in the retrieved sources, sulfonamides in general are known for their reactivity and are used in various chemical reactions due to their antibacterial properties .Scientific Research Applications
Enzyme Inhibitory Potential
Research has shown that compounds with benzodioxane and acetamide moieties, similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, have significant enzyme inhibitory activity. A study by Abbasi et al. (2019) synthesized various sulfonamides with these moieties and tested them against α-glucosidase and acetylcholinesterase, finding substantial inhibitory activity, particularly against yeast α-glucosidase (Abbasi et al., 2019).
Antimicrobial Potential
A study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. Abbasi et al. (2016) synthesized and tested these compounds, finding potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).
Antidiabetic Applications
Compounds with 1,4-benzodioxin-6-yl(phenylsulfonyl)amino moieties, similar to the chemical , have been evaluated for their anti-diabetic potential. Abbasi et al. (2023) synthesized a series of such compounds, demonstrating weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Antioxidant and Anti-Inflammatory Properties
Novel derivatives of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Koppireddi et al. (2013) found that these compounds exhibit good antioxidant and anti-inflammatory activities in various assays, suggesting their potential therapeutic applications (Koppireddi et al., 2013).
Anticancer Activity
The antitumor potential of derivatives containing the 1,4-benzodioxin-6-yl moiety has been explored. Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which showed promising anticancer activity against human lung adenocarcinoma cells, indicating the potential of such compounds in cancer therapy (Evren et al., 2019).
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-2-5-15(6-3-13)26-12-19(23)22-20-21-16(11-27-20)14-4-7-17-18(10-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJKUTWTAUPHCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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